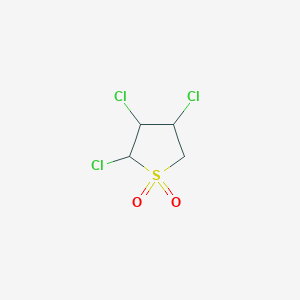
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione is a chemical compound characterized by the presence of three chlorine atoms and a thiolane ring with a dione functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione typically involves the chlorination of thiolane derivatives. One common method includes the reaction of thiolane with chlorine gas under controlled conditions to introduce the chlorine atoms at the 2, 3, and 4 positions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where thiolane is reacted with chlorine in a controlled environment. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final compound is typically purified through distillation or recrystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dione group to diols.
Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Diols.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione has several applications in scientific research:
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione involves its interaction with molecular targets through its reactive chlorine atoms and dione group. These functional groups can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The compound may also interfere with cellular pathways by altering the redox state or disrupting enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom compared to 2,3,4-Trichloro-1lambda~6~-thiolane-1,1-dione.
2,3-Dichloro-1lambda~6~-thiolane-1,1-dione: Lacks one chlorine atom and has different reactivity.
2,4-Dichloro-1lambda~6~-thiolane-1,1-dione: Different substitution pattern affecting its chemical properties.
Uniqueness
This compound is unique due to the specific positioning of its chlorine atoms, which imparts distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
52819-05-3 |
|---|---|
Molekularformel |
C4H5Cl3O2S |
Molekulargewicht |
223.5 g/mol |
IUPAC-Name |
2,3,4-trichlorothiolane 1,1-dioxide |
InChI |
InChI=1S/C4H5Cl3O2S/c5-2-1-10(8,9)4(7)3(2)6/h2-4H,1H2 |
InChI-Schlüssel |
FALGQHMNUCWWKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C(S1(=O)=O)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




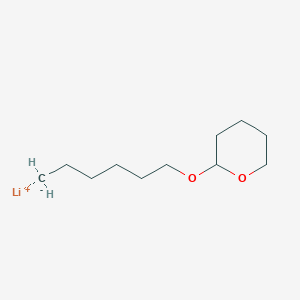
![Cyclopent[e]-1,3-oxazine-2,4(3H,5H)-dione, 3-dodecyl-6,7-dihydro-](/img/structure/B14641080.png)
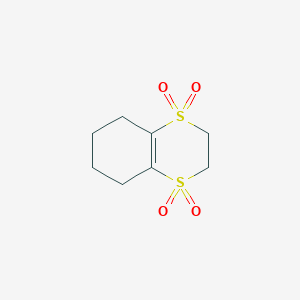

![1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione, 7-hydroxy-2,6-diphenyl-](/img/structure/B14641098.png)
![[2-[Amino(phenyl)methyl]-4-chlorophenyl]methanol;hydrochloride](/img/structure/B14641101.png)
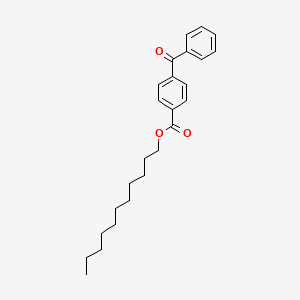
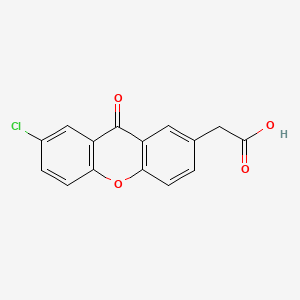
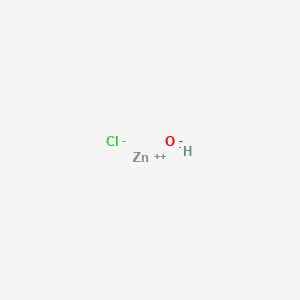
-](/img/structure/B14641145.png)
![2-[(Naphthalen-1-yl)amino]benzoyl chloride](/img/structure/B14641158.png)
![1-{4-[Dibutyl(methyl)silyl]butyl}piperidine](/img/structure/B14641160.png)
